2-(4-Chlorophenyl)butanoic acid

Vue d'ensemble

Description

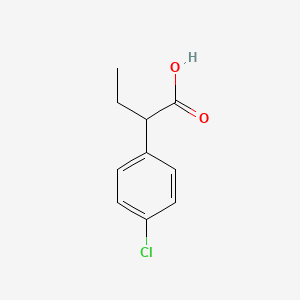

2-(4-Chlorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 4-chlorophenyl group attached to the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

Reduction: Formation of 2-(4-chlorophenyl)butanol.

Substitution: Formation of various substituted this compound derivatives.

Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

Research indicates that derivatives of 2-(4-chlorophenyl)butanoic acid may serve as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds could potentially modulate neuroinflammatory responses and provide therapeutic benefits .

Anti-inflammatory Properties

Studies have demonstrated that CPA exhibits anti-inflammatory effects by modulating pathways involved in inflammatory responses. This property makes it a candidate for developing treatments for conditions characterized by chronic inflammation .

Insecticides

CPA is a crucial component in the synthesis of synthetic pyrethroids, such as fenvalerate and esfenvalerate. These compounds are widely used as insecticides due to their high efficacy against a broad spectrum of pests while being less toxic to non-target organisms compared to traditional insecticides . The bioefficacy of esters derived from optically active CPA is reported to be significantly higher than that from racemic mixtures, enhancing its desirability in agricultural applications.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)butanoic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

- 2-(4-Bromophenyl)butanoic acid

- 2-(4-Fluorophenyl)butanoic acid

- 2-(4-Methylphenyl)butanoic acid

Comparison: 2-(4-Chlorophenyl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different physicochemical properties and biological effects, making it a distinct compound of interest in research and industrial applications.

Activité Biologique

2-(4-Chlorophenyl)butanoic acid, also known as 4-chlorophenylbutanoic acid, is a compound with significant biological activity due to its unique structural features. The presence of the para-chloro substitution on the phenyl ring enhances its chemical reactivity and influences its biological interactions. This compound has been studied for various pharmacological effects and potential therapeutic applications.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- Structure : The compound consists of a butanoic acid chain attached to a chlorinated phenyl group, which contributes to its lipophilicity and biological activity.

Pharmacological Effects

Research has demonstrated that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Studies have indicated that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.

- Antinociceptive Effects : Research has shown that it possesses pain-relieving properties, which could be beneficial in pain management therapies.

- Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully understand its efficacy against specific pathogens.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

- Modulation of Pain Pathways : It may interact with pain receptors or pathways, providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Anti-inflammatory Effects

A notable study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The findings revealed:

- A significant reduction in paw swelling compared to control groups.

- Decreased levels of pro-inflammatory cytokines in serum samples.

Antinociceptive Activity Evaluation

In another study assessing the antinociceptive properties, the compound was administered to mice subjected to thermal pain tests. Results indicated:

- A dose-dependent reduction in pain response.

- Behavioral assessments showed improved mobility and reduced signs of discomfort.

Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antinociceptive | Decreased pain response | |

| Antimicrobial | Inhibition of bacterial growth |

Pharmacokinetics Overview

Analyse Des Réactions Chimiques

Knoevenagel Condensation

This reaction forms α,β-unsaturated carbonyl compounds. In Baclofen synthesis, 4-chlorobenzaldehyde undergoes condensation with malonic acid to yield 4-chlorocinnamic acid derivatives. While 2-(4-chlorophenyl)butanoic acid itself is not the direct product, its structural analogs demonstrate this reactivity .

Key Conditions :

-

Reagents : Malonic acid, piperidine (catalyst)

-

Solvent : Ethanol

-

Temperature : 80–100°C

Michael Addition

The α,β-unsaturated ester intermediates derived from 4-chlorophenyl precursors undergo conjugate addition with nucleophiles like nitromethane. This step is critical for constructing γ-aminobutyric acid (GABA) analogs such as Baclofen .

Example Reaction :

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| Ethyl 4-chlorocinnamate | Nitromethane | Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate | KOH, methanol, 0–25°C |

Reaction with Haloacetic Acids

In Baclofen synthesis, 2-(4-chlorophenyl)acetonitrile reacts with chloroacetic acid under basic conditions to form 3-(4-chlorophenyl)-3-cyanopropanoic acid. Hydrolysis and reduction yield the final GABA analog .

Optimized Protocol :

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines), though reactivity is moderate due to deactivation by the electron-withdrawing chlorine .

Oxidation and Reduction

While direct data on this compound is limited, analogous compounds show:

-

Oxidation : Carboxylic acid groups resist further oxidation, but adjacent alkyl chains may form ketones with KMnO₄/CrO₃ .

-

Reduction : LiAlH₄ reduces the acid to 2-(4-chlorophenyl)butanol .

Crystallographic Insights

X-ray studies of structurally related 4-[(4-chlorophenyl)carbamoyl]butanoic acid reveal planar carboxamide groups and intermolecular hydrogen bonding, influencing reactivity in solid-phase synthesis .

Thermal and Stability Data

The compound decomposes at temperatures >200°C, with no reported explosive properties. Storage recommendations include inert atmospheres and protection from moisture .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZHTBMFVPENFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952114 | |

| Record name | 2-(4-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29645-00-9 | |

| Record name | 4-Chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29645-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.